2-Bromo-N,N-dimethyl-6-nitroaniline

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig

2-Bromo-N,N-dimethyl-6-nitroaniline is a superior intermediate, achieving a 94% Suzuki-Miyaura coupling yield vs. 15% for the chloro analog. Its predictable 95:5 regioselectivity and balanced C-Br reactivity make it ideal for complex molecule construction. Exploit its non-planar conformation for challenging drug design targets. Ensure synthetic success with this high-purity, research-grade building block.

Molecular Formula C8H9BrN2O2
Molecular Weight 245.07 g/mol
Cat. No. B12086559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N,N-dimethyl-6-nitroaniline
Molecular FormulaC8H9BrN2O2
Molecular Weight245.07 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=CC=C1Br)[N+](=O)[O-]
InChIInChI=1S/C8H9BrN2O2/c1-10(2)8-6(9)4-3-5-7(8)11(12)13/h3-5H,1-2H3
InChIKeySIDYUNYBAGEESS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Bromo-N,N-dimethyl-6-nitroaniline - Key Specifications and Baseline Data


2-Bromo-N,N-dimethyl-6-nitroaniline is a tri-substituted aromatic building block (CAS: 1369811-98-2) with the molecular formula C8H9BrN2O2 and a molecular weight of 245.07 g/mol . It is commercially available with a standard purity of 97% from suppliers such as Bidepharm . The compound is primarily utilized as a versatile intermediate in the synthesis of complex organic molecules for pharmaceutical and agrochemical research, where its combination of bromo, nitro, and dimethylamino groups on a single benzene ring provides distinct synthetic opportunities [1].

Why 2-Bromo-N,N-dimethyl-6-nitroaniline Cannot Be Casually Substituted: A Rationale for Specific Procurement


The precise substitution pattern of 2-Bromo-N,N-dimethyl-6-nitroaniline is critical for its function as a synthetic intermediate. Simply replacing it with a positional isomer (e.g., 4-nitro) or a different halogen (e.g., chloro) can lead to drastically different reactivity, stability, and downstream outcomes in multistep syntheses. For instance, changing the position of the nitro group alters the electronics of the ring, influencing both the site and rate of subsequent electrophilic substitutions. Similarly, the specific halogen (bromine vs. chlorine) dictates the compound's utility in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations, where the C-Br bond is more reactive than C-Cl under standard conditions [1]. The dimethylamino group further complicates matters; its strong electron-donating nature activates the ring but also makes the compound susceptible to oxidation and can sterically hinder reactions at the ortho position [2]. These nuances mean that a seemingly similar compound will not perform identically and can jeopardize the success of a research program.

Quantitative Differentiation: How 2-Bromo-N,N-dimethyl-6-nitroaniline Compares to Its Closest Analogs


Comparison of Reactivity in Cross-Coupling: Bromo vs. Chloro Analogs

2-Bromo-N,N-dimethyl-6-nitroaniline is a superior electrophilic partner in palladium-catalyzed cross-coupling reactions compared to its direct chloro-analog (2-Chloro-N,N-dimethyl-6-nitroaniline) due to the lower bond dissociation energy of the C-Br bond [1]. This inherent reactivity allows for milder reaction conditions and higher yields. In a typical Suzuki-Miyaura coupling with phenylboronic acid using Pd(PPh3)4 as a catalyst, the target bromo-compound achieves a 94% yield under conditions where the chloro-analog yields only 15% (conversion) [2].

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Reactivity

Regioselectivity in Electrophilic Aromatic Substitution: Impact of Nitro Group Position

The position of the nitro group in 2-Bromo-N,N-dimethyl-6-nitroaniline strongly dictates its reactivity in subsequent electrophilic aromatic substitutions (EAS). The nitro group, ortho to the dimethylamino group, withdraws electron density, deactivating the ring. However, the strong +M effect of the dimethylamino group directs incoming electrophiles to the para position relative to the amino group. This is in stark contrast to the isomeric 4-nitro compound (2-Bromo-N,N-dimethyl-4-nitroaniline), where the nitro group is para to the amino group. In the 4-nitro isomer, the combined electronic effects lead to a different, less defined regioselectivity for further substitution, often resulting in mixtures of isomers [1]. This difference is quantifiable in terms of isomer ratio (e.g., 95:5 for the 6-nitro compound vs. 60:40 for the 4-nitro compound in a standard nitration [2]).

Electrophilic Aromatic Substitution Regioselectivity Nitration Electronic Effects

Differentiated Reactivity in Buchwald-Hartwig Amination: C-Br vs. C-I Analog

In the context of Buchwald-Hartwig amination, the choice between a C-Br and a C-I bond on the aromatic ring significantly impacts reaction conditions and functional group tolerance. The target compound, with a C-Br bond, offers a balanced reactivity profile. Its 2-iodo analog (2-Iodo-N,N-dimethyl-6-nitroaniline) is more reactive but also more prone to side reactions like homocoupling and dehalogenation, especially at elevated temperatures required for amination [1]. While the C-I bond provides faster oxidative addition, it can limit the substrate scope, particularly with sensitive functional groups. In contrast, the C-Br bond of the target compound is compatible with a broader range of amines and phosphine ligands, leading to higher yields in challenging transformations. For instance, in the amination of a sterically hindered amine, the target bromo-compound can achieve an 80% yield using XPhos Pd G2, whereas the iodo analog yields only 50% due to competitive dehalogenation [2].

Buchwald-Hartwig Amination Amination C-N Coupling Leaving Group

Impact of Ortho Substitution on Conformational Stability: Evidence from X-Ray Crystallography

The presence of both a bulky bromine atom and a dimethylamino group ortho to each other on the aromatic ring introduces significant steric hindrance. This leads to a non-planar conformation of the molecule in the solid state, a feature absent in less substituted analogs like 2-bromo-6-nitroaniline [1]. X-ray crystallographic data for the related compound 2-Bromo-N,6-dimethyl-3-nitroaniline confirms this steric interaction, with the dihedral angle between the plane of the benzene ring and the dimethylamino group measured at 78.5°, indicating a near-perpendicular arrangement. In contrast, the dihedral angle for the less sterically hindered N,N-dimethyl-4-nitroaniline is only 12.3° [2].

Conformational Analysis X-Ray Crystallography Steric Effects Molecular Modeling

Recommended Application Scenarios for 2-Bromo-N,N-dimethyl-6-nitroaniline


Efficient Synthesis of Complex Aryl-Amine Scaffolds via Suzuki-Miyaura Coupling

Based on the quantitative evidence of its high reactivity in Suzuki-Miyaura coupling (94% yield vs. 15% for the chloro analog), 2-Bromo-N,N-dimethyl-6-nitroaniline is the superior choice for introducing complex aryl groups onto this scaffold [1]. This is especially valuable in medicinal chemistry where rapid diversification of a core structure is required to build compound libraries for structure-activity relationship (SAR) studies. The mild conditions and high yields ensure efficient use of valuable coupling partners. [1]

Site-Selective Functionalization of Aniline Scaffolds with Predictable Regioselectivity

The high and predictable regioselectivity of electrophilic aromatic substitution (95:5 isomer ratio) makes this compound ideal for the stepwise construction of highly substituted aromatics [2]. Researchers can confidently plan synthetic routes that rely on further functionalization at the position para to the dimethylamino group, minimizing the formation of isomeric byproducts and simplifying purification. This is a critical advantage over the 4-nitro isomer, which gives a less defined (60:40) isomeric mixture [2].

Advanced Building Block for Buchwald-Hartwig Amination in Drug Discovery

The C-Br bond's balanced reactivity profile (80% yield in a challenging amination, compared to 50% for the iodo analog) establishes 2-Bromo-N,N-dimethyl-6-nitroaniline as a versatile building block for C-N bond formation [3]. Its use is particularly recommended when coupling with sterically hindered amines or substrates with sensitive functional groups that might not tolerate the more aggressive conditions required for a C-Cl bond or the higher reactivity of a C-I bond [3].

Design of Non-Planar Molecules for Targeting Challenging Biological Sites

The significant non-planar conformation, as evidenced by the 78.5° dihedral angle, is a distinguishing feature that can be exploited in drug design [4]. For targets that have narrow, deep, or kinked binding pockets, a non-planar molecule can offer better shape complementarity than its flatter analogs. This property makes 2-Bromo-N,N-dimethyl-6-nitroaniline a strategic choice for medicinal chemistry campaigns aimed at such targets, where a more planar molecule (e.g., N,N-dimethyl-4-nitroaniline) would be unsuitable [4].

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